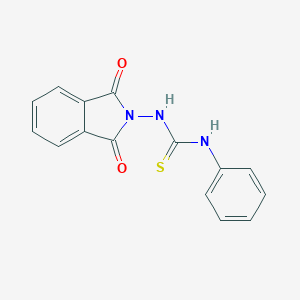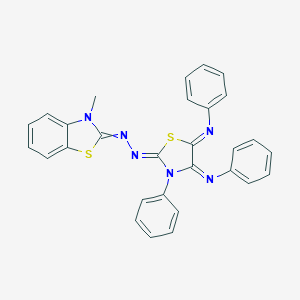
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that shows promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of specific enzymes or proteins involved in various cellular processes. For instance, in cancer cells, this compound has been found to induce apoptosis by inhibiting the activity of specific enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating specific caspases. Moreover, this compound has also been found to inhibit the activity of specific enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is its high potency and selectivity towards specific enzymes or proteins. This makes it an attractive compound for use in various biochemical and physiological studies. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea. One potential direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify specific targets for its activity. Additionally, researchers can explore the potential of this compound in other scientific research fields, such as neurobiology and immunology.
Conclusion:
In conclusion, 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity towards specific enzymes or proteins make it an attractive compound for use in various biochemical and physiological studies. Further research is needed to fully understand the mechanism of action of this compound and to identify specific targets for its activity.
Synthesemethoden
The synthesis of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea involves the reaction of 2-phenyl-1,3-dioxoisoindoline with thiourea in the presence of a catalyst. This reaction results in the formation of the target compound in good yields. The purity of the compound can be enhanced through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis. Moreover, this compound has also been studied for its anti-inflammatory and analgesic properties. In addition, researchers have investigated the potential of 1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea as a potential drug candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
76892-42-7 |
|---|---|
Produktname |
1-(1,3-Dioxoisoindol-2-yl)-3-phenylthiourea |
Molekularformel |
C15H11N3O2S |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
1-(1,3-dioxoisoindol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C15H11N3O2S/c19-13-11-8-4-5-9-12(11)14(20)18(13)17-15(21)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,21) |
InChI-Schlüssel |
MDYQQQZGCUBRCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
![Ethyl 4-{[5-{[4-(ethoxycarbonyl)phenyl]imino}-2-(phenylhydrazono)-1,3-dithiolan-4-ylidene]amino}benzoate](/img/structure/B307215.png)
![N-(4-Methylphenyl)-2-((4-methylphenyl)imino)-2H-naphtho[1,2-b][1,4]oxazin-3-amine](/img/structure/B307219.png)
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
![4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-2-one (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone](/img/structure/B307222.png)

![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)
![(6Z)-6-[[(2Z)-2-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307227.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(5-methoxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307228.png)
![(6Z)-3-(dimethylamino)-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307229.png)
![Ethyl 4-[(2-[(3,4-dimethoxybenzylidene)hydrazono]-4-{[4-(ethoxycarbonyl)phenyl]imino}-3-phenyl-1,3-thiazolidin-5-ylidene)amino]benzoate](/img/structure/B307232.png)
![(6Z)-2,4-dichloro-6-[[(2Z)-2-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B307233.png)
![2-Furaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B307234.png)
![3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-one [1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazone](/img/structure/B307236.png)